

6-Bromo-3-chloropicolinaldehyde: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: 6-Bromo-3-chloropicolinaldehyde

CAS No.: 1060815-74-8

Cat. No.: B3210126

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Executive Summary

6-Bromo-3-chloropicolinaldehyde (CAS: 1060815-74-8) is a trisubstituted pyridine intermediate critical to medicinal chemistry. Distinguished by its orthogonal reactivity—featuring an electrophilic aldehyde, a labile bromide at the C6 position, and a steric/electronic modulating chloride at the C3 position—this scaffold enables the precise construction of complex pharmacophores. It is frequently employed in the development of kinase inhibitors, anti-tubercular agents, and GPCR ligands where the pyridine core serves as a bioisostere for phenyl rings to improve solubility and metabolic stability.

Chemical Identity & Physicochemical Properties[2] [3][4][5][6][7]

Property	Data
CAS Number	1060815-74-8
IUPAC Name	6-Bromo-3-chloropyridine-2-carbaldehyde
Synonyms	6-Bromo-3-chloropicolinaldehyde; 2-Formyl-3-chloro-6-bromopyridine
Molecular Formula	C ₆ H ₃ BrClNO
Molecular Weight	220.45 g/mol
SMILES	O=CC1=C(Cl)C=CC(Br)=N1
Appearance	Off-white to pale yellow solid
Melting Point	97–105 °C (Predicted/Analogous)
Solubility	Soluble in DCM, THF, DMSO; Sparingly soluble in water
Storage	Inert atmosphere (Ar/N ₂), 2–8 °C, Protect from light

Synthetic Pathways[8][9][10][11][12]

The synthesis of **6-Bromo-3-chloropicolinaldehyde** typically proceeds via the modification of the corresponding carboxylic acid. The most robust industrial route involves a halogen exchange (HALEX) on a dichlorinated precursor, followed by functional group manipulation of the carbonyl.

Core Synthesis Workflow (Route A)

This protocol utilizes 3,6-dichloropicolinic acid as the starting material. The C6-chlorine is selectively exchanged for bromine due to the electronic activation by the ring nitrogen, a phenomenon enhanced under acidic conditions.

Step 1: Halogen Exchange (HALEX)

- Reagents: 3,6-Dichloropicolinic acid, HBr (33% in AcOH).

- Conditions: 110 °C, 24 hours.
- Mechanism: Nucleophilic aromatic substitution () where the harder nucleophile (Cl^-) is replaced by the softer nucleophile (Br^-) at the activated C6 position.
- Product: 6-Bromo-3-chloropicolinic acid (CAS: 1060815-76-0).

Step 2: Esterification

- Reagents: MeOH, H_2SO_4 (cat.).[1]
- Conditions: Reflux, 6 hours.[2]
- Product: Methyl 6-bromo-3-chloropicolinate (CAS: 1214328-96-7).

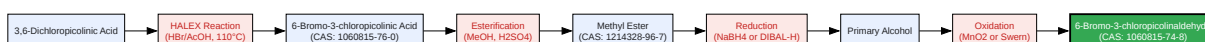
Step 3: Reduction to Alcohol

- Reagents: NaBH_4 , CaCl_2 (in EtOH/THF) or DIBAL-H.
- Conditions: 0 °C to RT.
- Product: (6-Bromo-3-chloropyridin-2-yl)methanol.

Step 4: Oxidation to Aldehyde

- Reagents: MnO_2 (activated) or Swern Oxidation (DMSO/Oxalyl Chloride).
- Conditions: Reflux (MnO_2) or -78 °C (Swern).
- Product: **6-Bromo-3-chloropicolinaldehyde**. [3][4][5]

Visualization of Synthesis Logic



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Caption: Step-wise synthetic pathway from commercially available dichloro-precursors to the target aldehyde.

Experimental Protocol: Step-by-Step

Stage 1: Preparation of Methyl 6-bromo-3-chloropicolinate

Note: This stage establishes the core halogenation pattern.

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Reactants: Charge the flask with 3,6-dichloropicolinic acid (5.0 g, 26.0 mmol) and Acetic Acid (10 mL).
- Addition: Add HBr (33% in AcOH) (10.2 mL, ~56 mmol) slowly.
- Reaction: Heat the mixture to 110 °C for 24 hours. Monitor by LC-MS for the shift from mass 191 (di-Cl) to 235/237 (Br-Cl).
- Workup: Cool to RT. Pour onto ice water (100 mL). Filter the off-white precipitate.
- Esterification: Dissolve the wet cake in Methanol (50 mL). Add conc. H₂SO₄ (3 mL) dropwise. Reflux for 6 hours.
- Isolation: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield the methyl ester.

Stage 2: Conversion to Aldehyde

- Reduction: Dissolve the methyl ester (1 eq) in anhydrous THF at 0 °C under Nitrogen.
- Reagent: Add LiAlH₄ (0.6 eq) or DIBAL-H (1.1 eq) dropwise. Stir for 1 hour. Critical: Do not over-reduce; if using LAH, ensure stoichiometric control to stop at alcohol.
- Quench: Quench with Rochelle's salt solution. Extract with DCM.[6]

- Oxidation: Dissolve the crude alcohol in DCM. Add Activated MnO₂ (10 eq). Reflux for 4 hours.
- Purification: Filter through Celite. Concentrate. Purify via flash chromatography (Hexane/EtOAc gradient) to obtain **6-Bromo-3-chloropicolinaldehyde**.

Reactivity Profile & Applications

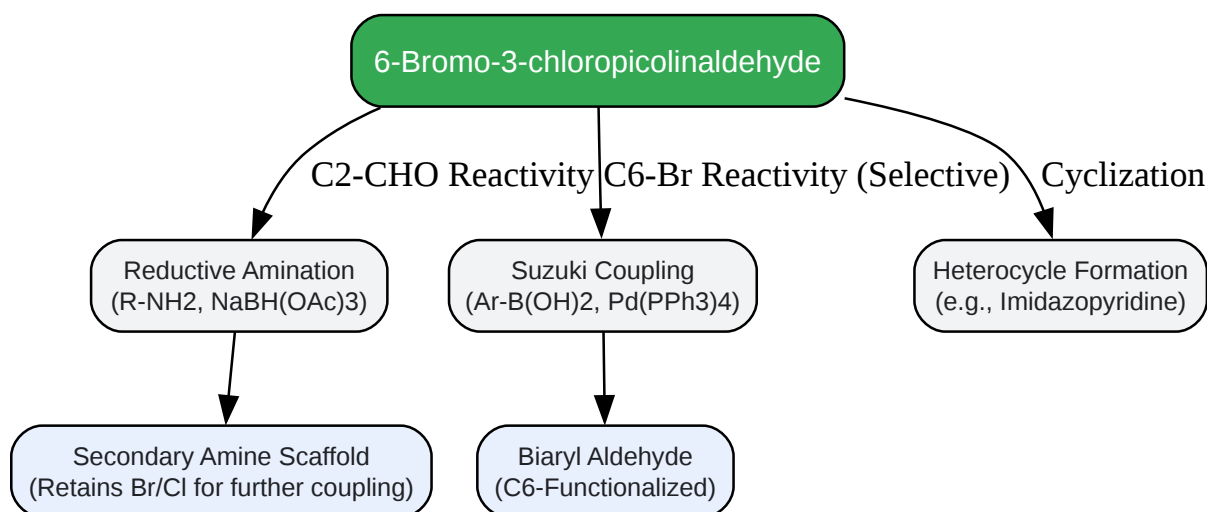
The utility of **6-Bromo-3-chloropicolinaldehyde** lies in its chemoselective orthogonality. The three functional handles react under distinct conditions, allowing for sequential modular synthesis.

Functional Handle Analysis[2]

- C2-Aldehyde (Electrophile):
 - Reactions: Reductive amination, Wittig olefination, Condensation (e.g., to form imidazoles or oxazoles).
 - Priority: Usually the first point of diversification to build the core scaffold.
- C6-Bromine (Labile Electrophile):
 - Reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination.
 - Selectivity: Highly reactive toward Pd-catalyzed oxidative addition due to the electron-deficient pyridine ring. Reacts before the C3-chlorine.
- C3-Chlorine (Steric/Electronic Modulator):
 - Reactions: Difficult to displace via
 - . Requires specialized ligands for Pd-catalysis.
 - Role: Often retained to block metabolism at the C3 position or to induce a twisted conformation in biaryl systems (atropisomerism).

Application Workflow: Kinase Inhibitor Scaffold

In the development of inhibitors for targets like Mycobacterium tuberculosis (e.g., MurB inhibitors) or human kinases, the aldehyde is often converted to a secondary amine, followed by arylation at the C6 position.



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Caption: Chemoselective diversification pathways. The C6-Br allows for cross-coupling without affecting the C3-Cl.

Safety & Handling (GHS Standards)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.[7]
Eye Irritation	H319	Causes serious eye irritation. [7]
STOT-SE	H335	May cause respiratory irritation.[7]

Handling Protocols:

- Engineering Controls: Use only in a chemical fume hood.
- PPE: Nitrile gloves, safety goggles, and lab coat.
- Spill Response: Sweep up solid; do not generate dust. Neutralize surfaces with mild detergent.
- Storage: Store under Argon at 2–8 °C. Aldehydes are prone to air oxidation to the carboxylic acid over time.

References

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